2,6-Dibromo-3,4-dichloroaniline
Overview
Description
2,6-Dibromo-3,4-dichloroaniline is an organic compound with the molecular formula C6H3Br2Cl2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through electrophilic substitution reactions
Biochemical Pathways
The compound may influence various pathways due to its potential for electrophilic substitution reactions . The downstream effects of these pathway alterations are currently unknown and require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dibromo-3,4-dichloroaniline. For instance, the compound’s stability may be affected by storage temperature . Additionally, the compound’s action and efficacy may be influenced by its presence in different environmental contexts, such as water chlorination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,4-dichloroaniline typically involves the bromination and chlorination of aniline derivatives. One common method is the bromination of 3,4-dichloroaniline using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of bromine atoms at the 2 and 6 positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3,4-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or other reduced forms.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
2,6-Dibromo-3,4-dichloroaniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 2,6-Dibromo-3,4-dichloroaniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it suitable for specific applications that other dichloroaniline derivatives may not fulfill. The presence of bromine atoms also enhances its reactivity in certain chemical reactions compared to its purely chlorinated counterparts.
Properties
IUPAC Name |
2,6-dibromo-3,4-dichloroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl2N/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEDJCXLDJZAHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Br)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529205 | |
Record name | 2,6-Dibromo-3,4-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40529205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71642-17-6 | |
Record name | 2,6-Dibromo-3,4-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40529205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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